2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide
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Overview
Description
2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide is a complex organic compound with a unique structure that includes an indene moiety and a benzamide group
Mechanism of Action
Target of action
The compound belongs to the class of indole derivatives. Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of action
Indole derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Indole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of action
Indole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide typically involves the condensation of 1,3-indandione with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound shares the indene moiety but has a different functional group attached to the benzene ring.
2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile: This compound has a similar structure but includes a pyridine ring and a nitrile group.
Uniqueness
2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development[9][9].
Properties
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,21H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYUDHHWOOMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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